molecular formula C9H6F4O5S B13552040 Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate

Cat. No.: B13552040
M. Wt: 302.20 g/mol
InChI Key: ALFNYVQQAJCAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F4O5S. This compound is characterized by the presence of a fluorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate typically involves the reaction of Methyl 3-(trifluoromethyl)benzoate with a fluorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group. Common reagents used in this synthesis include fluorosulfonic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane .

Scientific Research Applications

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is unique due to the presence of both the fluorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.

Properties

Molecular Formula

C9H6F4O5S

Molecular Weight

302.20 g/mol

IUPAC Name

methyl 3-fluorosulfonyloxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F4O5S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18-19(13,15)16/h2-4H,1H3

InChI Key

ALFNYVQQAJCAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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